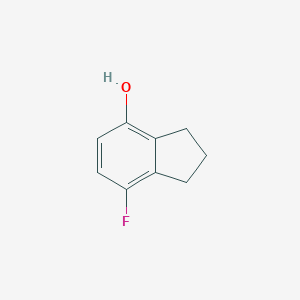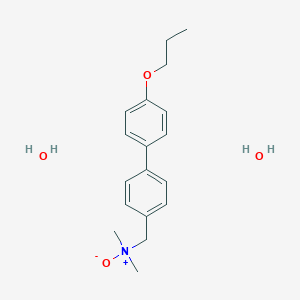![molecular formula C16H13N3O2 B068680 N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 172753-14-9](/img/structure/B68680.png)
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves the inhibition of various cellular pathways. In cancer cells, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. It also induces apoptosis by activating caspase enzymes. In inflammation, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative diseases, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
生化学的および生理学的効果
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. It also inhibits the activity of topoisomerase II, which is involved in DNA replication. In inflammation, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative diseases, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide protects neurons from oxidative stress and inflammation, leading to a decrease in neuronal damage.
実験室実験の利点と制限
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its potential toxicity must be taken into account when using it in cell culture experiments.
将来の方向性
For the research of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide include investigating its potential in the treatment of other diseases, developing more efficient synthesis methods, and investigating its potential toxicity and side effects.
合成法
The synthesis of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves the reaction of 2-amino-3-cyanopyridine with 2-methylbenzoyl chloride in the presence of a base. The reaction yields N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide as a white solid with a melting point of 252-254°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been investigated for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
172753-14-9 |
|---|---|
製品名 |
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC名 |
N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-2-3-7-13(11)18-15(20)12-10-17-14-8-4-5-9-19(14)16(12)21/h2-10H,1H3,(H,18,20) |
InChIキー |
XWHKHNXFNKFALO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
同義語 |
N-(2-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



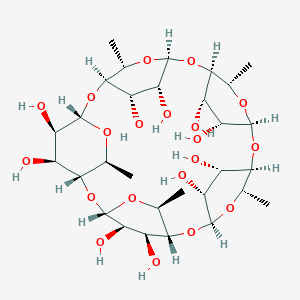
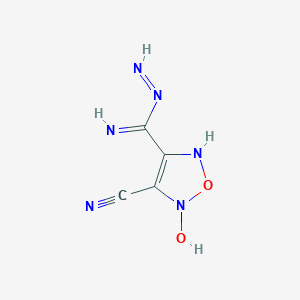
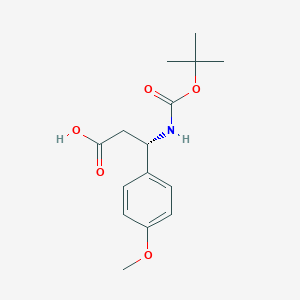
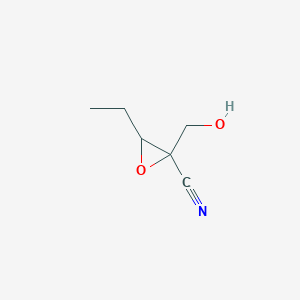
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
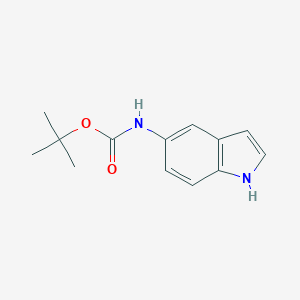
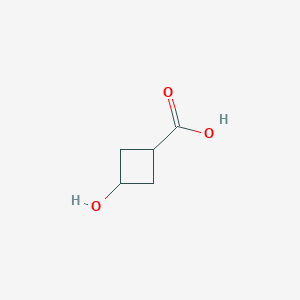
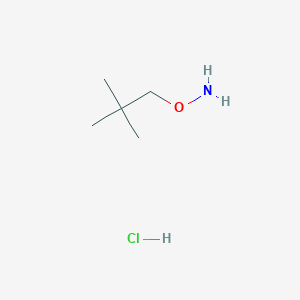
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
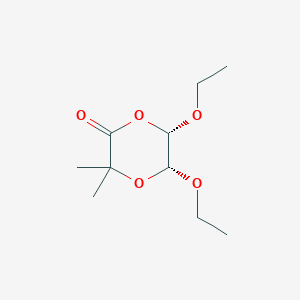
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
